DL-alpha-Tocopherol

Description

DL-alpha-Tocopherol has been reported in Albifimbria verrucaria, Sida acuta, and other organisms with data available.

This compound is a synthetic form of vitamin E, a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acids), d-alpha-Tocopherol is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)

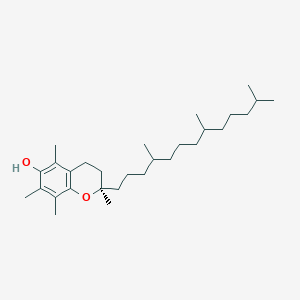

Structure

3D Structure

Properties

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

DL-alpha-Tocopherol: A Technical Guide on its Mechanism of Action in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-alpha-tocopherol, the most biologically active form of Vitamin E, is a cornerstone of the body's defense against oxidative stress. While renowned for its role as a potent, lipid-soluble, chain-breaking antioxidant, its mechanism of action extends beyond simple free radical scavenging. This technical guide provides an in-depth exploration of the core mechanisms by which this compound mitigates oxidative damage. It details its function in terminating lipid peroxidation, its synergistic relationship with other antioxidants, and its non-canonical roles in modulating critical cellular signaling pathways and gene expression. This document synthesizes experimental data, presents detailed protocols for assessing its antioxidant activity, and provides visual diagrams of key pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: The Chain-Breaking Antioxidant

The primary and most well-documented function of alpha-tocopherol in combating oxidative stress is its ability to interrupt the chain reaction of lipid peroxidation within cellular membranes.[1] Oxidative damage to lipids, particularly polyunsaturated fatty acids (PUFAs), proceeds via a self-propagating radical chain reaction that can compromise membrane integrity and function.

Scavenging of Lipid Peroxyl Radicals

Lipid peroxidation is initiated when a reactive oxygen species (ROS) abstracts a hydrogen atom from a PUFA, forming a carbon-centered lipid radical (L•). This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). The peroxyl radical is the key propagator of the chain reaction, as it can attack adjacent PUFAs to generate a new lipid radical and a lipid hydroperoxide (LOOH).

Alpha-tocopherol (α-TOH) acts as a "chain-breaking" antioxidant by donating the hydrogen atom from the hydroxyl group on its chromanol ring to the lipid peroxyl radical.[2] This reaction is exceptionally fast, occurring orders of magnitude more quickly than the propagation reaction.[3] This donation neutralizes the peroxyl radical, converting it to a more stable lipid hydroperoxide, and in the process, alpha-tocopherol is converted into the relatively stable, resonance-stabilized α-tocopheroxyl radical (α-TO•).[4][5] This radical is significantly less reactive than the peroxyl radical and lacks the capacity to perpetuate the chain reaction, effectively terminating the oxidative cycle.[6]

Regeneration of α-Tocopherol

The efficacy of alpha-tocopherol as an antioxidant is dramatically enhanced by its ability to be regenerated from the α-tocopheroxyl radical back to its active, reduced form. This recycling process allows a single molecule of vitamin E to neutralize multiple free radicals. The primary agent responsible for this regeneration is ascorbate (Vitamin C).[7]

Ascorbate, a water-soluble antioxidant, can donate a hydrogen atom to the α-tocopheroxyl radical at the membrane surface, thereby regenerating α-tocopherol and forming the ascorbyl radical.[1][8] The ascorbyl radical is then reduced by other cellular systems, including those involving glutathione (GSH). This synergistic interaction between the lipid-soluble vitamin E and the water-soluble vitamin C is a critical component of the cellular antioxidant network.[7][9]

Non-Canonical Mechanisms: Gene Regulation and Signal Transduction

Beyond its direct antioxidant activity, alpha-tocopherol exerts significant influence over cellular function by modulating gene expression and key signaling pathways.[3][10] These non-antioxidant roles are increasingly recognized as crucial to its overall protective effects against oxidative stress-related pathologies.

Modulation of Gene Expression

Alpha-tocopherol has been shown to alter the transcription of numerous genes involved in inflammation, lipid metabolism, and antioxidant defense.[3][11]

-

Inhibition of Scavenger Receptors: It can down-regulate the expression of scavenger receptors like SR-A and CD36, which are involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in the formation of atherosclerotic plaques.[3]

-

Enzyme Regulation: It modulates the expression and activity of various enzymes, including superoxide dismutase (SOD), cyclooxygenase-2 (COX-2), and NADPH oxidase.[3]

-

Inflammatory Mediators: Alpha-tocopherol can influence the expression of inflammatory molecules by downregulating miRNA-125b, which is involved in inflammation.[11]

Influence on Signal Transduction

Alpha-tocopherol can directly interact with and modulate the activity of enzymes central to cellular signaling cascades.

-

Protein Kinase C (PKC) Inhibition: One of the most significant non-antioxidant effects is the inhibition of PKC activity.[12] PKC is involved in a wide range of cellular processes, including smooth muscle cell proliferation, which is a factor in atherogenesis. By inhibiting PKC, alpha-tocopherol can help regulate cell growth and differentiation.[12]

-

Modulation of Other Kinases: It can also affect other signaling pathways, including preventing the oxidative destruction of Protein Kinase B (Akt) and influencing the activation of extracellular signal-regulated kinases (ERK1/2).[13]

Quantitative Data Summary

The antioxidant capacity and in vivo efficacy of this compound have been quantified using various methods. The tables below summarize key findings from the literature.

Table 1: In Vitro Antioxidant Capacity of α-Tocopherol

| Assay Method | Principle | Typical Result for α-Tocopherol | Reference |

|---|---|---|---|

| DPPH | Measures scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | High scavenging activity, increases with ring methylation. | [14] |

| ABTS | Measures scavenging of the ABTS radical cation. | Effective scavenging, often used to determine TEAC (Trolox Equivalent Antioxidant Capacity). | [15] |

| ORAC | Measures inhibition of peroxyl radical-induced oxidation of a fluorescent probe. | Activity decreases with greater ring methylation. | [14] |

| FRAP | Measures the ferric reducing ability of an antioxidant. | Highest reducing power among Vitamin E isoforms. |[14] |

Table 2: Effect of α-Tocopherol Supplementation on In Vivo Markers of Oxidative Stress

| Study Population | Dosage | Duration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Healthy Individuals | 1600-3200 IU/day | 16 weeks | Plasma F₂-Isoprostanes | 35-49% reduction | [16] |

| Patients with Type 2 Diabetes | 500 mg/day | 6 weeks | Plasma F₂-Isoprostanes | Significant reduction (p<0.001) | [17] |

| Healthy Individuals | 400 IU/day | 3 years | LDL Oxidative Susceptibility (lag time) | Significant increase (p<0.01) | [18] |

| Patients with CAD | 1200 IU/day | 2 years | Urinary F₂-Isoprostanes | Significant reduction (p<0.001) |[19] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of alpha-tocopherol's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the ability of compounds to act as free radical scavengers.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption at approximately 517 nm. When reduced by an antioxidant, its color fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Reagents and Equipment:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

This compound standard solutions of varying concentrations.

-

Methanol or ethanol.

-

UV-Vis Spectrophotometer.

-

96-well microplate (optional).

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol, protected from light.

-

Prepare serial dilutions of the alpha-tocopherol sample in methanol.

-

To a fixed volume of the DPPH solution (e.g., 2.0 mL), add a small volume of the alpha-tocopherol solution (e.g., 100 µL).

-

A control is prepared using methanol instead of the antioxidant solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm against a methanol blank.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Results are often expressed as IC₅₀, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

Measurement of F₂-Isoprostanes

This method is considered the gold standard for assessing in vivo lipid peroxidation and oxidative stress.

-

Principle: F₂-Isoprostanes are prostaglandin-like compounds formed from the free-radical-catalyzed peroxidation of arachidonic acid. Unlike enzyme-produced prostaglandins, their formation is a direct indicator of oxidative stress. They are chemically stable and can be measured in various biological fluids like plasma and urine.

-

Reagents and Equipment:

-

Biological sample (plasma, urine).

-

Internal standard (e.g., deuterated F₂-isoprostane).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol).

-

Derivatizing agent (e.g., pentafluorobenzyl bromide).

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

-

-

Procedure (General Outline):

-

Sample Collection: Collect blood into tubes containing antioxidants (e.g., BHT) to prevent ex vivo oxidation. Centrifuge to obtain plasma.

-

Hydrolysis: For total isoprostane measurement, samples are subjected to alkaline hydrolysis to release esterified isoprostanes from lipids.

-

Internal Standard Addition: A known amount of a stable isotope-labeled internal standard is added to each sample for accurate quantification.

-

Purification (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the isoprostanes.

-

Derivatization (for GC-MS): The purified isoprostanes are chemically modified (derivatized) to make them volatile for gas chromatography analysis.

-

Analysis by Mass Spectrometry: The sample is injected into the GC-MS or LC-MS/MS system. The isoprostanes are separated chromatographically and then detected and quantified by the mass spectrometer based on their unique mass-to-charge ratio.

-

Quantification: The concentration of F₂-isoprostanes in the original sample is calculated by comparing the signal of the endogenous analyte to that of the known amount of internal standard.

-

Detection of the Tocopheroxyl Radical via Electron Spin Resonance (ESR)

ESR (also known as Electron Paramagnetic Resonance, EPR) is a spectroscopic technique that directly detects molecules with unpaired electrons, such as free radicals.

-

Principle: When a sample containing free radicals is placed in a strong magnetic field and irradiated with microwave radiation, the unpaired electrons absorb energy at a specific frequency, creating a characteristic ESR spectrum. The tocopheroxyl radical has a distinct ESR signal that allows for its direct detection and characterization.

-

Equipment:

-

ESR/EPR Spectrometer.

-

System for radical generation (e.g., UV irradiation, enzymatic reaction with lipoxygenase, or chemical oxidation).

-

-

Procedure (Conceptual):

-

A solution containing alpha-tocopherol, often within a lipid environment like a liposome, is prepared.

-

A radical initiator is introduced to trigger oxidation. For example, lipoxygenase and a fatty acid substrate can be used to generate peroxyl radicals, which then react with alpha-tocopherol.

-

The sample is immediately placed into the ESR spectrometer's resonant cavity.

-

The magnetic field is swept while the sample is irradiated with a fixed microwave frequency.

-

The absorption of microwaves is recorded, producing the ESR spectrum. The specific signal corresponding to the α-tocopheroxyl radical is identified, confirming its formation.

-

Conclusion

The mechanism of action of this compound in oxidative stress is multifaceted, extending well beyond its classical role as a lipid-soluble antioxidant. Its primary function as a potent chain-breaking scavenger of peroxyl radicals is fundamental to protecting cellular membranes from catastrophic damage. This function is critically supported by a synergistic relationship with ascorbate, which regenerates its antioxidant capacity. Furthermore, the emerging evidence of alpha-tocopherol's ability to modulate gene expression and inhibit key signaling enzymes like Protein Kinase C reveals a more complex and nuanced role in maintaining cellular homeostasis. A thorough understanding of these interconnected mechanisms is vital for researchers and drug development professionals seeking to leverage the therapeutic potential of alpha-tocopherol in mitigating diseases rooted in oxidative stress.

References

- 1. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential antiatherogenic mechanisms of ascorbate (vitamin C) and alpha-tocopherol (vitamin E) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Relationship Between Dose of Vitamin E and Suppression of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of alpha-tocopherol and mixed tocopherol supplementation on markers of oxidative stress and inflammation in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Effect of high-dose α-tocopherol supplementation on biomarkers of oxidative stress and inflammation and carotid atherosclerosis in patients with coronary artery disease1 - PMC [pmc.ncbi.nlm.nih.gov]

α-Tocopherol's Pivotal Role in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond its well-established role as a potent lipid-soluble antioxidant, α-tocopherol, the most biologically active form of Vitamin E, has emerged as a significant modulator of cellular signaling pathways.[1][2] This technical guide delves into the non-antioxidant functions of α-tocopherol, providing an in-depth analysis of its impact on key signaling cascades that govern cellular processes such as proliferation, differentiation, and apoptosis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the signaling pathways influenced by α-tocopherol.

Core Signaling Pathways Modulated by α-Tocopherol

α-Tocopherol exerts its influence on several critical intracellular signaling pathways, primarily through the modulation of key enzymatic activities. The most well-documented of these are the Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.

Protein Kinase C (PKC) Signaling Pathway

A primary and extensively studied non-antioxidant function of α-tocopherol is its inhibitory effect on Protein Kinase C (PKC).[3][4] This inhibition is not a result of direct antioxidant activity but rather a more specific molecular interaction.[5] α-Tocopherol has been shown to inhibit PKC activity in a dose-dependent manner, which in turn affects downstream cellular processes, most notably cell proliferation.[3][6] The inhibitory effect is specific to the α-isoform, with β-tocopherol showing little to no activity.[5][7]

The proposed mechanism for this inhibition involves the activation of protein phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[7][8][9] This upstream regulation highlights a nuanced level of control exerted by α-tocopherol on this critical signaling hub.

Quantitative Data on α-Tocopherol's Effect on PKC Pathway

| Parameter | Cell Type/System | α-Tocopherol Concentration | Observed Effect | Reference(s) |

| PKC Activity Inhibition | In vitro (brain) | IC50: 450 µM | Half-maximal inhibition of PKC activity. | [3] |

| PKC Activity Inhibition | Rat Aortic Smooth Muscle Cells | 10 - 50 µM | Dose-dependent inhibition of PKC activity. | [6] |

| Cell Proliferation Inhibition | Rat Aortic Smooth Muscle Cells | 10 - 50 µM | Dose-dependent inhibition of cell proliferation, correlating with PKC inhibition. | [5][6] |

| Cell Proliferation Inhibition | Vascular Smooth Muscle Cells | 50% inhibition with fetal calf serum stimulation. | Inhibition of proliferation stimulated by platelet-derived growth factor or endothelin. | [10] |

| Platelet Aggregation Inhibition | Human Platelets | IC50: ~450 µM (exogenous) | Dose-dependent inhibition of platelet aggregation. | [7] |

Diagram of α-Tocopherol's a-Tocopherol's Modulation of the PKC Signaling Pathway

Caption: α-Tocopherol inhibits PKCα signaling by activating PP2A.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. α-Tocopherol has been shown to negatively regulate this pathway, contributing to its anti-proliferative and pro-apoptotic effects in certain cancer cell lines.[1][11] The mechanism appears to involve the dephosphorylation of Akt, a key downstream effector of PI3K. Specifically, α-tocopherol can facilitate the recruitment of the phosphatase PHLPP1 to the plasma membrane, leading to the dephosphorylation of Akt at Ser473 and its subsequent inactivation.[1][11]

Quantitative Data on α-Tocopherol's Effect on PI3K/Akt Pathway

| Parameter | Cell Type | α-Tocopherol Concentration | Observed Effect | Reference(s) |

| Akt Phosphorylation (Ser473) | LNCaP prostate cancer cells | 500 µM | Significant decrease in Akt phosphorylation. | [1] |

| Cell Viability | LNCaP and PC-3 prostate cancer cells | IC50: ~400 µM (α-tocopherol) | Reduced cell viability. | [1] |

| PI3K, Akt, mTOR phosphorylation | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | 10 µM | Downregulated H2O2-induced phosphorylation. | [12][13] |

Diagram of α-Tocopherol's a-Tocopherol's Modulation of the PI3K/Akt Signaling Pathway

Caption: α-Tocopherol inhibits Akt signaling via PHLPP1 activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK cascades, including the ERK, JNK, and p38 pathways, are crucial for transmitting extracellular signals to the nucleus to regulate gene expression and various cellular processes. Evidence suggests that α-tocopherol can modulate MAPK signaling, although its effects appear to be context- and cell-type-dependent. In some instances, α-tocopherol has been shown to inhibit the activation of specific MAPKs, thereby influencing inflammatory responses and cell fate decisions.

Diagram of a-Tocopherol's Potential a-Tocopherol's Potential Modulation of MAPK Signaling

Caption: α-Tocopherol can modulate the MAPK signaling cascade.

Gene Expression Regulation by α-Tocopherol

A significant consequence of α-tocopherol's influence on signaling pathways is the alteration of gene expression.[2][14] Microarray and other gene expression profiling studies have identified numerous genes that are either up- or down-regulated by α-tocopherol. These genes are involved in a wide array of cellular functions, including cell cycle control, apoptosis, inflammation, and lipid metabolism.[14][15][16]

Table of Selected Genes Regulated by α-Tocopherol

| Gene | Function | Regulation by α-Tocopherol | Reference(s) |

| Cyclin D1 | Cell cycle progression | Down-regulated | [14] |

| Bcl2 | Apoptosis inhibition | Up-regulated | [14] |

| CD36 | Scavenger receptor, lipid uptake | Down-regulated | [14] |

| ICAM-1 | Cell adhesion, inflammation | Down-regulated | [14] |

| α-TTP | α-Tocopherol transport | Up-regulated | [2][14] |

| Collagen α1 | Extracellular matrix | Down-regulated | [14] |

| MMP-1 | Matrix metalloproteinase | Down-regulated | [14] |

| ESR1 | Estrogen Receptor 1 | Up-regulated | [15] |

| C3 | Complement Component 3 | Up-regulated | [15] |

| 5α-steroid reductase type 1 | Testosterone metabolism | Up-regulated (in deficiency) | [2][16] |

| γ-glutamyl-cysteinyl synthetase | Glutathione synthesis | Down-regulated (in deficiency) | [2][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-tocopherol's effects on cellular signaling.

Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methods used to assess the inhibitory effect of α-tocopherol on PKC activity.

Materials:

-

PKC enzyme (purified or from cell lysate)

-

α-Tocopherol stock solution (in ethanol or DMSO)

-

PKC substrate peptide (e.g., PepTag® C1 Peptide)

-

PKC reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

-

[γ-³²P]ATP or a non-radioactive ATP source for fluorescence-based assays

-

P81 phosphocellulose paper or 96-well plates for fluorescence reading

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare α-Tocopherol Dilutions: Prepare a series of α-tocopherol dilutions in the appropriate solvent to achieve the desired final concentrations in the assay.

-

Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the PKC reaction buffer, PS, DAG, and the PKC substrate peptide.

-

Add α-Tocopherol: Add the prepared α-tocopherol dilutions or solvent control to the reaction mixture.

-

Initiate Reaction: Add the PKC enzyme to the mixture, followed by [γ-³²P]ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Measure Phosphorylation:

-

Radioactive Assay: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Fluorescence Assay: Follow the manufacturer's instructions for the specific fluorescence-based PKC assay kit. Typically, this involves measuring the fluorescence intensity, which correlates with kinase activity.

-

-

Data Analysis: Calculate the percentage of PKC inhibition for each α-tocopherol concentration relative to the solvent control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the α-tocopherol concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to detect changes in the phosphorylation status of Akt in response to α-tocopherol treatment.[17][18]

Materials:

-

Cell culture reagents

-

α-Tocopherol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of α-tocopherol or a vehicle control for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To determine total Akt and the loading control, the membrane can be stripped of the phospho-Akt antibody and re-probed with the respective primary antibodies.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal and then to the loading control to determine the relative change in Akt phosphorylation.

Diagram of a Typical Western Blot Workflow

Caption: A standard workflow for Western blot analysis.

Gene Expression Profiling using Microarrays

This protocol provides a general overview of how to assess global changes in gene expression in response to α-tocopherol using DNA microarrays.

Materials:

-

Cell culture reagents

-

α-Tocopherol

-

RNA extraction kit (e.g., RNeasy Kit)

-

Spectrophotometer or fluorometer for RNA quantification and quality control

-

cDNA synthesis kit

-

Fluorescent labeling kit (e.g., Cy3 and Cy5 dyes)

-

DNA microarray slides

-

Hybridization chamber and buffer

-

Microarray scanner

-

Data analysis software

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with α-tocopherol or a vehicle control. Extract total RNA from the cells using a commercial kit.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

cDNA Synthesis and Labeling: Reverse transcribe the RNA into cDNA. During this process, label the cDNA from the control and treated samples with different fluorescent dyes (e.g., Cy3 for control and Cy5 for treated).

-

Hybridization: Combine equal amounts of the labeled cDNA from the control and treated samples and hybridize them to a DNA microarray slide. The slide contains thousands of spots, each with a unique DNA probe for a specific gene.

-

Washing: After hybridization, wash the slide to remove any unbound labeled cDNA.

-

Scanning: Scan the microarray slide using a scanner that can detect both fluorescent dyes.

-

Data Analysis: Use specialized software to analyze the scanned image. The software measures the fluorescence intensity of each spot for both dyes. The ratio of the intensities (Cy5/Cy3) indicates the relative expression level of the corresponding gene in the treated sample compared to the control. Genes with a significant change in this ratio are identified as being regulated by α-tocopherol.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that α-tocopherol is more than a simple antioxidant. Its ability to modulate key cellular signaling pathways, such as the PKC, PI3K/Akt, and MAPK cascades, positions it as a significant regulator of cellular function. The downstream effects on gene expression further underscore its complex and multifaceted role in maintaining cellular homeostasis.

For drug development professionals, the specific molecular targets of α-tocopherol within these pathways present intriguing possibilities for therapeutic intervention. The development of α-tocopherol analogs or mimetics that can selectively target these pathways could lead to novel treatments for a range of diseases, including cancer and inflammatory disorders.

Future research should focus on further elucidating the precise molecular interactions between α-tocopherol and its signaling targets. A deeper understanding of the structure-activity relationships of different tocopherol isoforms and their derivatives will be crucial for designing more potent and specific modulators of these pathways. Furthermore, comprehensive in vivo studies and well-designed clinical trials are necessary to translate the promising in vitro findings into effective therapeutic strategies. The continued exploration of α-tocopherol's non-antioxidant functions will undoubtedly open new avenues for disease prevention and treatment.

References

- 1. Vitamin E Facilitates the Inactivation of the Kinase Akt by the Phosphatase PHLPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of smooth muscle cell proliferation and protein kinase C activity by tocopherols and tocotrienols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-alpha-tocopherol inhibition of vascular smooth muscle cell proliferation occurs at physiological concentrations, correlates with protein kinase C inhibition, and is independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-tocopherol as a modulator of smooth muscle cell proliferation. | BioGRID [thebiogrid.org]

- 7. Molecular basis of alpha-tocopherol control of smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of cell proliferation by alpha-tocopherol. Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin E facilitates the inactivation of the kinase Akt by the phosphatase PHLPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway [frontiersin.org]

- 13. Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of gene expression by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant and Free Radical Scavenging Properties of α-Tocopherol

This technical guide provides a comprehensive overview of the core antioxidant mechanisms of α-tocopherol, the most biologically active form of vitamin E. It details the chemical kinetics, reaction products, and its role in cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Chain-Breaking Antioxidant

α-Tocopherol is a potent, lipid-soluble antioxidant primarily located in cellular membranes, where it protects polyunsaturated fatty acids (PUFAs) from peroxidation.[1][2] Its primary antioxidant function is as a chain-breaking antioxidant, effectively terminating the propagation of lipid peroxidation.[3]

The core mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group on its chromanol ring to a lipid peroxyl radical (LOO•).[4][5][6] This reaction is exceptionally fast, occurring at a rate several orders of magnitude faster than the reaction of the peroxyl radical with adjacent PUFAs.[4] This donation neutralizes the peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH), and in the process, α-tocopherol is converted into the α-tocopheroxyl radical (α-TO•).[4][6][7] This radical is relatively stable and lacks the reactivity to propagate the lipid peroxidation chain.[6]

The fundamental reactions are:

-

Initiation: A lipid molecule (LH) is attacked by a radical (R•), forming a lipid radical (L•).

-

Propagation: The lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This radical can then attack another lipid molecule (LH) to form a lipid hydroperoxide (LOOH) and a new lipid radical (L•), continuing the chain reaction.

-

Termination by α-Tocopherol: α-Tocopherol (α-TOH) donates a hydrogen atom to the lipid peroxyl radical (LOO•), breaking the chain.

-

LOO• + α-TOH → LOOH + α-TO•

-

The α-Tocopheroxyl Radical and Its Fates

The resulting α-tocopheroxyl radical (α-TO•) can undergo several reactions:

-

Regeneration: It can be reduced back to its active α-tocopherol form by other antioxidants, most notably ascorbate (Vitamin C) and ubiquinol-10.[3][4][8] This synergistic interaction is crucial for maintaining the antioxidant capacity of vitamin E.[4][8]

-

Reaction with another radical: It can react with another lipid peroxyl radical to form a stable, non-radical adduct, such as 8a-(lipid-dioxy)-α-tocopherones, which can be hydrolyzed to α-tocopherylquinone.[7][9]

-

Dimerization: In environments with a high concentration of α-tocopherol, two α-tocopheroxyl radicals can react to form dimers and trimers.[7][9]

Under oxygen-insufficient conditions, α-tocopherol can also scavenge carbon-centered lipid radicals (L•) to form 6-O-(lipid-alkyl)-α-tocopherols.[7][9][10]

Visualization of the Antioxidant Cycle

The following diagram illustrates the central role of α-tocopherol in breaking the lipid peroxidation chain and its subsequent regeneration.

Quantitative Data on Antioxidant Activity

The efficacy of α-tocopherol and its vitamers has been quantified in various experimental systems. The following table summarizes key kinetic data.

| Parameter | Radical Species | System/Conditions | Value | Reference |

| kinh/kp Ratio | Peroxyl radical (PhCOO•) | Polymerization of methyl methacrylate | α-Tocopherol: 47β-Tocopherol: 15γ-Tocopherol: 10δ-Tocopherol: 7 | [11] |

| Number of radicals trapped (n) | Peroxyl radical (PhCOO•) | Polymerization of methyl methacrylate | α-Tocopherol: 0.3β-Tocopherol: 1.0γ-Tocopherol: 1.4δ-Tocopherol: 1.9 | [11] |

| Inhibition of O2 Uptake | tert-butyl hydroperoxide | Rat liver microsomes | 60% inhibition at 5 nmol/mg protein | [12] |

| Inhibition of Malondialdehyde | tert-butyl hydroperoxide | Rat liver microsomes | 35% inhibition at 2 nmol/mg protein | [12] |

| Reaction Rate (ks) | Aroxyl radical | Ethanol solution | α-Tocopherol > α-CEHC > Trolox | [13] |

| LOD (HPLC) | α-Tocopherol | Chromatographic method | 0.131 µg/mL | [14] |

| LOQ (HPLC) | α-Tocopherol | Chromatographic method | 0.396 µg/mL | [14] |

-

kinh/kp: Ratio of the rate constant of inhibition to that of propagation. A higher value indicates greater antioxidant efficiency.

-

n: The stoichiometric number of free radicals trapped by each antioxidant molecule.

-

LOD/LOQ: Limit of Detection/Limit of Quantitation for analytical measurement.

Influence on Cellular Signaling Pathways

Beyond direct radical scavenging, α-tocopherol modulates cellular signaling pathways, many of which are redox-sensitive. This "non-antioxidant" function is a critical aspect of its biological activity.[4]

Protein Kinase C (PKC) Inhibition: α-Tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell proliferation and differentiation.[15][16] Oxidative stress can activate PKC, and by mitigating this stress, α-tocopherol can downregulate its activity.[1] This inhibition is specific to α-tocopherol, as other antioxidants like probucol or the β-tocopherol isomer do not show the same effect.[15] This suggests a mechanism beyond simple radical scavenging, potentially involving direct interaction with the enzyme or modulation of the membrane environment.[16][17]

References

- 1. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions between alpha-tocopherol, polyunsaturated fatty acids, and lipoxygenases during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE EFFECT OF a-TOCOPHEROL ON THE OXIDATION AND FREE RADICAL DECAY IN IRRADIATED UHMWPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of ascorbate and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 10. Reaction of alpha-tocopherol with alkyl and alkylperoxyl radicals of methyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic study of the radical-scavenging activity of vitamin E and ubiquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of microsomal lipid peroxidation by alpha-tocopherol and alpha-tocopherol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Angelo Azzi - Wikipedia [en.wikipedia.org]

- 17. ahajournals.org [ahajournals.org]

Biosynthesis pathways of tocopherols in plants

An In-depth Technical Guide on the Biosynthesis Pathways of Tocopherols in Plants

Introduction

Tocopherols, collectively known as vitamin E, are a class of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms, including plants, algae, and some cyanobacteria.[1][2][3] These molecules are essential components of the human diet, renowned for their potent antioxidant properties that protect cell membranes from damage caused by reactive oxygen species (ROS).[2][4] In plants, tocopherols play critical roles in protecting the photosynthetic apparatus, maintaining membrane integrity, and ensuring seed longevity and germination success.[4][5]

The tocopherol family comprises four isomers: alpha (α), beta (β), gamma (γ), and delta (δ)-tocopherol. These isomers share a common chromanol ring structure and a hydrophobic phytyl tail but differ in the number and position of methyl groups on the chromanol ring.[2][6] This structural variation influences their biological activity, with α-tocopherol exhibiting the highest activity in animal systems.[6][7] The biosynthesis of these vital compounds occurs within the plastids and involves a conserved pathway that draws precursors from two major metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.[7][8]

This technical guide provides a comprehensive overview of the tocopherol biosynthesis pathway in plants, designed for researchers, scientists, and professionals in drug development. It details the core enzymatic steps, presents key quantitative data, outlines relevant experimental protocols, and illustrates the pathway and workflows using detailed diagrams.

The Tocopherol Biosynthesis Pathway

The synthesis of tocopherols is a multi-step process localized primarily at the inner envelope of plastids, such as chloroplasts.[1][7][9] The pathway can be divided into three main stages: the synthesis of the aromatic head group precursor, homogentisic acid (HGA); the synthesis of the lipophilic tail precursor, phytyl diphosphate (PDP); and the condensation and subsequent modification of these precursors to form the final tocopherol isomers.

Precursor Synthesis

Homogentisic Acid (HGA) Synthesis: The chromanol ring of tocopherols is derived from HGA.[4] HGA is synthesized from the aromatic amino acid L-tyrosine, a product of the plastidic shikimate pathway.[10][11] The conversion of L-tyrosine to HGA involves two key enzymatic steps:

-

Tyrosine Aminotransferase (TAT): L-tyrosine is converted to 4-hydroxyphenylpyruvate (HPP).[10][11]

-

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPP is then converted to HGA.[1][5] In some plant species like Arabidopsis, evidence suggests that HGA biosynthesis occurs in the cytoplasm, requiring transporters to move HGA into the plastid for the subsequent steps.[10][12]

Phytyl Diphosphate (PDP) Synthesis: The phytyl tail is derived from phytyl diphosphate (PDP). There are two primary sources for PDP in the plastid:

-

De Novo Synthesis via the MEP Pathway: Geranylgeranyl diphosphate (GGPP), an intermediate of the MEP pathway, can be reduced to PDP by the enzyme Geranylgeranyl Reductase (GGR) .[6][13]

-

Chlorophyll Degradation: Free phytol released during the breakdown of chlorophyll can be recycled into the tocopherol pathway.[10][14] This recycling involves two phosphorylation steps catalyzed by Phytol Kinase (VTE5) and Phytyl-Phosphate Kinase (VTE6) to produce PDP.[13][14]

The Core Biosynthetic Pathway

Once the precursors HGA and PDP are available within the plastid, the core pathway proceeds through a series of four key enzymatic reactions encoded by the VITAMIN E (VTE) genes.

-

Condensation: Homogentisate Phytyltransferase (HPT / VTE2) catalyzes the first committed step in tocopherol synthesis. It condenses HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ).[11][15] This step is considered a major rate-limiting point in the pathway.[5][11]

-

Methylation: MPBQ Methyltransferase (MPBQ-MT / VTE3) adds a methyl group to MPBQ, converting it to 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[2][6]

-

Cyclization: Tocopherol Cyclase (TC / VTE1) is a crucial enzyme that catalyzes the formation of the chromanol ring.[6][9] It acts on both MPBQ to produce δ-tocopherol and on DMPBQ to produce γ-tocopherol.[5][7] The absence of a functional VTE1 enzyme leads to the accumulation of the un-cyclized precursors and a complete lack of tocopherols.[1]

-

Final Methylation: γ-Tocopherol Methyltransferase (γ-TMT / VTE4) performs the final methylation step. It converts γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol, thereby determining the final tocopherol composition in the plant tissue.[1][5][11]

The complete pathway is illustrated in the diagram below.

Caption: The core enzymatic steps of the tocopherol biosynthesis pathway within plant plastids.

Data Presentation: Key Enzymes and Their Functions

The enzymes of the tocopherol biosynthesis pathway are well-characterized. The table below summarizes the key enzymes, their corresponding genes in the model plant Arabidopsis thaliana, their substrates, and their products.

| Gene (Arabidopsis) | Enzyme Name | Abbreviation | Substrate(s) | Product(s) |

| AT1G06570 | 4-Hydroxyphenylpyruvate Dioxygenase | HPPD | 4-Hydroxyphenylpyruvate (HPP) | Homogentisic Acid (HGA) |

| AT5G04490 | Phytol Kinase | VTE5 | Phytol | Phytyl-phosphate |

| AT4G32770 | Phytyl-phosphate Kinase | VTE6 | Phytyl-phosphate | Phytyl diphosphate (PDP) |

| AT2G18950 | Homogentisate Phytyltransferase | HPT / VTE2 | HGA, PDP | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) |

| AT1G78690 | MPBQ Methyltransferase | MPBQ-MT / VTE3 | MPBQ | 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ) |

| AT4G37940 | Tocopherol Cyclase | TC / VTE1 | MPBQ, DMPBQ | δ-Tocopherol, γ-Tocopherol |

| AT1G21400 | γ-Tocopherol Methyltransferase | γ-TMT / VTE4 | γ-Tocopherol, δ-Tocopherol | α-Tocopherol, β-Tocopherol |

Experimental Protocols

Investigating the tocopherol biosynthesis pathway requires a combination of analytical chemistry, molecular biology, and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Tocopherols by HPLC

This protocol describes a common method for analyzing tocopherol content in plant tissues using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which offers high sensitivity and selectivity.[16][17]

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize the tissue to dryness and record the dry weight. Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill. c. To the powdered tissue in a glass tube, add 2 mL of a suitable organic solvent (e.g., n-hexane or a 2:1 chloroform:methanol mixture). d. Add an antioxidant such as butylated hydroxytoluene (BHT) to a final concentration of 0.01% (w/v) to prevent tocopherol degradation. e. Vortex vigorously for 1 minute, then sonicate for 15 minutes in a water bath. f. Centrifuge at 3,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant (containing the lipid-soluble compounds) to a new glass tube. h. Repeat the extraction (steps c-g) on the pellet one more time to ensure complete recovery. Pool the supernatants. i. Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas. j. Re-dissolve the lipid extract in a known volume (e.g., 200 µL) of the HPLC mobile phase (e.g., n-hexane with 0.1% isopropanol).

2. HPLC Analysis: a. System: An HPLC system equipped with a fluorescence detector. b. Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is preferred as it provides excellent separation of β- and γ-tocopherol isomers.[18] c. Mobile Phase: An isocratic mobile phase of n-hexane with a small percentage of a polar modifier, such as isopropanol or dioxane (e.g., 99:1 n-hexane:isopropanol). d. Flow Rate: 1.0 mL/min. e. Detection: Set the fluorescence detector to an excitation wavelength of 290-296 nm and an emission wavelength of 325-330 nm.[16][17] f. Injection Volume: 20 µL. g. Quantification: Prepare a standard curve using certified standards of α-, β-, γ-, and δ-tocopherol. Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.

Caption: A typical experimental workflow for the extraction and analysis of tocopherols from plant material.

Protocol 2: Functional Characterization of a Biosynthetic Gene via Heterologous Expression

This protocol outlines the steps to confirm the function of a candidate gene (e.g., VTE1) by expressing it in E. coli and assaying its enzymatic activity.[1][9]

1. Gene Cloning: a. Isolate total RNA from a plant tissue known to express the target gene (e.g., young leaves). b. Synthesize complementary DNA (cDNA) using reverse transcriptase. c. Design primers to amplify the full coding sequence (CDS) of the target gene (e.g., AtVTE1). Add restriction sites to the primers compatible with a chosen bacterial expression vector (e.g., pET-28a). d. Perform PCR to amplify the CDS. e. Purify the PCR product and the expression vector. Digest both with the chosen restriction enzymes. f. Ligate the digested gene insert into the linearized vector. g. Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation. h. Select positive colonies and verify the insert sequence by Sanger sequencing.

2. Protein Expression and Purification: a. Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a culture of the transformed cells at 37°C to an optical density (OD600) of 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to promote proper protein folding. e. Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer. f. Lyse the cells by sonication or using a French press. g. Centrifuge the lysate at high speed to pellet cell debris. The target protein may be in the soluble supernatant or in the insoluble pellet (inclusion bodies). h. If the protein is soluble and tagged (e.g., with a His-tag), purify it from the supernatant using affinity chromatography (e.g., Ni-NTA resin).

3. In Vitro Enzyme Assay: a. Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and the substrate(s). For VTE1 (Tocopherol Cyclase), the substrate would be DMPBQ.[7] b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products. d. Analyze the reaction products by HPLC or LC-MS to identify the formation of the expected product (e.g., γ-tocopherol). e. Run control reactions, including one with no enzyme and one with heat-inactivated enzyme, to ensure the observed activity is due to the expressed protein.

Protocol 3: Site-Directed Mutagenesis for Structure-Function Analysis

This protocol allows for the introduction of specific mutations into a gene to investigate the role of individual amino acid residues in enzyme function.[19][20][21]

1. Primer Design: a. Identify the target amino acid residue to be mutated within the cloned gene (from Protocol 2). b. Design a pair of complementary mutagenic primers (25-45 bases in length) that contain the desired nucleotide change in the middle. The primers should anneal to the same sequence on opposite strands of the plasmid. c. Ensure the primers have a melting temperature (Tm) of ≥78°C.

2. Mutagenesis PCR: a. Set up a PCR reaction containing the template plasmid (with the wild-type gene), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs. b. Run a PCR program with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid, incorporating the mutation. The reaction produces nicked circular strands.

3. Template Digestion: a. Following PCR, add the restriction enzyme DpnI directly to the reaction mixture. DpnI specifically digests methylated and hemimethylated DNA, which corresponds to the original parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and remains intact. b. Incubate at 37°C for at least 1-2 hours.

4. Transformation and Verification: a. Transform the DpnI-treated, mutated plasmid into highly competent E. coli cells. The host cell will repair the nicks in the plasmid. b. Plate the cells on a selective antibiotic medium and incubate overnight. c. Isolate plasmid DNA from the resulting colonies. d. Verify the presence of the desired mutation and the absence of any secondary mutations by sequencing the entire gene. e. The mutated protein can then be expressed and assayed as described in Protocol 2 to determine the effect of the mutation on its function.

Caption: A workflow illustrating the process of validating gene function and performing structure-function studies.

References

- 1. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Genome-wide association identifies a missing hydrolase for tocopherol synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vitamin E Biosynthesis and Its Regulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of Tocopherol Biosynthesis During Fruit Maturation of Different Citrus Species [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aocs.org [aocs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.cbc.osu.edu [research.cbc.osu.edu]

- 20. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 21. idtdna.com [idtdna.com]

The Central Role of α-Tocopherol Transfer Protein in Governing Vitamin E Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the α-tocopherol transfer protein (α-TTP), a critical regulator of vitamin E homeostasis. We will delve into its structure, mechanism of action, the pathological consequences of its dysfunction, and the experimental methodologies used to investigate its function. This document is intended to serve as a detailed resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Gatekeeper of Vitamin E Homeostasis

Vitamin E is a family of eight naturally occurring lipid-soluble compounds, divided into tocopherols and tocotrienols, which are essential for human health.[1] Among these, RRR-α-tocopherol is the most biologically active form and the most abundant in the human body.[1] The selective retention and distribution of α-tocopherol are primarily governed by the α-tocopherol transfer protein (α-TTP).[2] Predominantly expressed in the liver, α-TTP is responsible for incorporating α-tocopherol into nascent very low-density lipoproteins (VLDLs), which then transport it to other tissues.[3]

Mutations in the gene encoding α-TTP lead to a rare autosomal recessive neurodegenerative disorder known as Ataxia with Vitamin E Deficiency (AVED).[4][5] Individuals with AVED exhibit extremely low plasma and tissue levels of vitamin E, despite normal dietary intake, leading to progressive spinocerebellar ataxia and other neurological symptoms.[4] This underscores the indispensable role of α-TTP in maintaining systemic vitamin E sufficiency.

Molecular Architecture and Ligand Specificity of α-TTP

Human α-TTP is a cytosolic protein that exhibits a high degree of selectivity for the RRR-stereoisomer of α-tocopherol.[6] Crystal structure analysis reveals that the α-tocopherol molecule is deeply buried within a hydrophobic pocket of the protein, shielded from the aqueous environment.[6][7] This sequestration suggests that a significant conformational change is necessary for ligand entry and release.[7] The protein's structure explains its remarkable specificity for α-tocopherol over other vitamin E isoforms.

Mechanism of Action: Intracellular Trafficking and Secretion

The journey of dietary vitamin E begins with its absorption in the intestine and transport to the liver via chylomicrons.[8] In the liver, α-TTP plays a pivotal role in sorting and directing α-tocopherol for secretion into the bloodstream.[8] After uptake by hepatocytes, α-tocopherol is transferred to α-TTP.[1]